Sodium selenate

Description

Significance of Selenium Chemistry in Biological and Environmental Systems

The importance of selenium in biological and environmental contexts is rooted in its versatile chemistry. Selenium is an essential trace element for humans and many other life forms, primarily because of its incorporation into a unique class of proteins known as selenoproteins. mdpi.comcambridge.org In these proteins, selenium is present as the amino acid selenocysteine (B57510), which is often located at the active site of the enzyme. cambridge.orgjst.go.jp Selenoproteins are integral to several major metabolic pathways, including antioxidant defense systems, thyroid hormone metabolism, and immune function. cambridge.orgmdpi.com The glutathione (B108866) peroxidase and thioredoxin reductase enzyme families, for example, are critical selenoproteins that protect cells from oxidative damage. cambridge.orgjst.go.jp

In environmental systems, selenium's significance is marked by its complex cycle and varying bioavailability. It exists in four main oxidation states: selenate (B1209512) (Se(VI)), selenite (B80905) (Se(IV)), elemental selenium (Se(0)), and selenide (B1212193) (Se(-II)). mdpi.com Sodium selenate, being highly water-soluble, is one of the most mobile forms of selenium in the environment. cdc.gov Its mobility and bioavailability are influenced by factors such as soil pH and redox conditions. researchgate.net Under alkaline and oxidizing conditions, selenate is the predominant and most mobile form. researchgate.net The cycling of selenium through soil, water, and the atmosphere is crucial as it dictates the levels of this essential element in the food chain. nih.gov Human dietary intake of selenium is largely dependent on its concentration in plant-based foods, which in turn is governed by the selenium content and speciation in the soil. nih.gov

The dual role of selenium as both an essential nutrient and a potential toxicant at higher concentrations underscores the importance of understanding its chemistry in both biological and environmental spheres. researchgate.netalsglobal.com The narrow margin between selenium deficiency and toxicity necessitates careful management of its levels in agricultural and environmental systems. mdpi.comalsglobal.com

Current Research Trajectories Involving this compound

Contemporary research on this compound is exploring its potential applications across various scientific disciplines. A significant area of investigation is its therapeutic potential in neurodegenerative diseases. Studies are examining this compound as a possible treatment for conditions such as behavioral variant frontotemporal dementia (bvFTD) and Alzheimer's disease. theaftd.orgfrontiersin.org The proposed mechanism involves the activation of the protein phosphatase 2A (PP2A) enzyme in the brain, which plays a role in dephosphorylating the tau protein. theaftd.orgfrontiersin.org Hyperphosphorylated tau is a hallmark of these neurodegenerative disorders. frontiersin.org

In the field of agriculture, this compound is being researched as a means of biofortifying crops with selenium. cast-science.orgusda.gov This is particularly relevant in regions with selenium-deficient soils, as it can enhance the nutritional value of food and feed. nih.govcast-science.org Foliar application of this compound has been shown to effectively increase the selenium concentration in forages. usda.gov Furthermore, research indicates that this compound application can help mitigate the adverse effects of environmental stressors on plants, such as drought and heavy metal contamination. nih.govbohrium.com For instance, studies on strawberry plants have shown that this compound can alleviate the negative impacts of water stress. bohrium.com

The table below summarizes key research findings on the application of this compound:

| Research Area | Application | Key Findings |

| Neurodegenerative Diseases | Treatment for bvFTD and Alzheimer's | Activates PP2A enzyme, potentially reducing hyperphosphorylated tau. theaftd.orgfrontiersin.org |

| Agriculture | Crop biofortification | Increases selenium content in crops, enhancing nutritional value. cast-science.orgusda.gov |

| Agriculture | Stress mitigation | Alleviates effects of drought and heavy metal contamination in plants. nih.govbohrium.com |

Historical Development of Selenate-Related Scientific Inquiry

The scientific journey of selenium and its compounds began in 1817 with its discovery by the Swedish chemist Jöns Jacob Berzelius. nih.govrsc.org He named the new element after "Selene," the Greek goddess of the moon. nih.gov Initially, selenium was primarily regarded as a toxic substance. nih.govresearchgate.net Early observations, such as those by Marco Polo in the 13th century describing an illness in livestock that consumed certain plants, are now thought to be linked to selenium toxicity. nih.gov

For a significant period, research focused on the detrimental effects of high selenium exposure. However, in the mid-20th century, a paradigm shift occurred when selenium was identified as an essential nutrient. jst.go.jp This discovery opened up new avenues of research into its biological functions. The identification of selenium as a component of the enzyme glutathione peroxidase in 1973 was a major milestone, solidifying its importance in antioxidant defense. nih.gov

Early studies on the toxicity of inorganic selenium compounds, including this compound, were conducted to understand their health impacts. cdc.goveuropa.eu Over time, the focus of selenate-related inquiry has expanded from toxicology to exploring its beneficial roles. The development of analytical techniques has allowed for a more detailed understanding of selenium speciation and its implications for bioavailability and function. pharmanord.com This historical progression from being viewed solely as a toxin to being recognized as an essential element with therapeutic potential highlights the evolving nature of scientific understanding.

Structure

2D Structure

Properties

IUPAC Name |

disodium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQOTKLEMKRJIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

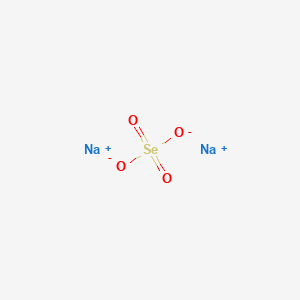

[O-][Se](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SeO4, Na2O4Se | |

| Record name | sodium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_selenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-23-5 (di-hydrochloride salt decahydrate), 10112-94-4 (mono-hydrochloride salt) | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5032076 | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium selenate appears as colorless rhombic crystals. Used as an insecticide in some horticultural applications. (EPA, 1998), Decahydrate: White solid; [Merck Index] Colorless solid; [CAMEO] White odorless powder; [MSDSonline] | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), At 25 °C, 58.5 g/100 g water (5.85X10+5 mg/L) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.098 (EPA, 1998) - Denser than water; will sink, 3.098, Soluble in water; density: 1.603-1.620 /Sodium selenate decahydrate/ | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /Decahydrate/, Colorless orthorhombic crystals | |

CAS No. |

13410-01-0 | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DQP25600A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Biological and Physiological Research of Sodium Selenate

Cellular and Molecular Mechanisms of Action

Sodium selenate (B1209512), an inorganic form of the essential trace element selenium, exerts its biological effects through a series of metabolic conversions that ultimately lead to its incorporation into a unique class of proteins known as selenoproteins. These proteins are critical for a variety of physiological processes, most notably the maintenance of cellular redox homeostasis. The journey of the selenium atom from sodium selenate to its functional role within a selenoprotein is a highly regulated and complex process.

Upon absorption, this compound is metabolized in the body. It is first reduced to selenite (B80905), another inorganic form of selenium. mdpi.complos.org Selenite is then further reduced to hydrogen selenide (B1212193) (H₂Se), which serves as the central precursor for the biosynthesis of selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid. patsnap.comoup.com This conversion pathway ensures that dietary selenium from sources like this compound can be utilized for the synthesis of functionally active selenoproteins. mdpi.com

The incorporation of selenocysteine into selenoproteins is a sophisticated process that involves the recoding of a UGA codon, which typically functions as a stop signal during protein translation. mdpi.comnih.gov A specific RNA structure, the selenocysteine insertion sequence (SECIS) element, located in the 3'-untranslated region of selenoprotein messenger RNAs, is required to direct the translational machinery to insert selenocysteine at the UGA codon instead of terminating protein synthesis. mdpi.com This intricate mechanism underscores the specialized biological pathway dedicated to the utilization of selenium.

Role in Selenoprotein Biosynthesis and Functional Regulation

The primary mechanism through which this compound influences cellular physiology is by providing the essential selenium component for the synthesis of selenoproteins. mdpi.comnih.gov The availability of selenium is a limiting factor for the synthesis of these proteins, and supplementation with forms like this compound can, therefore, modulate their expression and activity. The human selenoproteome consists of 25 known selenoproteins, many of which are enzymes with critical redox-regulatory functions. nih.govresearchgate.net

The glutathione (B108866) peroxidase (GPx) family of enzymes represents one of the most well-characterized groups of selenoproteins. mdpi.comcambridge.org These enzymes are central to the antioxidant defense system of the cell. researchgate.net GPx enzymes catalyze the reduction of hydrogen peroxide and a variety of organic hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing substrate. mdpi.com This action directly neutralizes harmful reactive oxygen species (ROS), protecting cellular components like lipids, proteins, and DNA from oxidative damage. ekb.eg

This compound, by serving as a selenium source, supports the synthesis and activity of GPx enzymes. rsc.org Studies have shown that selenium supplementation can increase the activity of GPx, thereby enhancing the cell's capacity to handle oxidative stress. mdpi.commdpi.com For instance, research in various cell lines has demonstrated that the addition of sodium selenite, a metabolite of this compound, stimulates GPx activity. osti.gov The functional core of GPx enzymes is a selenocysteine residue in their active site, which is indispensable for their catalytic activity. mdpi.com Therefore, the provision of selenium from this compound is fundamental to maintaining the integrity and function of the GPx system.

Table 1: Impact of Selenium Supplementation on Glutathione Peroxidase (GPx) Activity in Different Cell Lines

| Cell Type | Selenium Compound | Fold Increase in GPx Activity | Reference |

| Human T-cells | Sodium Selenite (30 nM) | 1.5 | osti.gov |

| Human Breast Carcinoma Cells | Sodium Selenite (30 nM) | 1.6 | osti.gov |

| Chinese Hamster Ovary (CHO) AA8 Cells | Sodium Selenite (30 nM) | 4.1 | osti.gov |

| Rat PC12 Cells | Sodium Selenite (30 nM) | 6.3 | osti.gov |

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is another major cellular antioxidant and redox-regulating system. cambridge.org TrxR is a selenoprotein that contains a catalytically active selenocysteine residue. neicon.ru It catalyzes the NADPH-dependent reduction of the active site disulfide in thioredoxin, which in turn reduces a vast number of target proteins, thereby participating in a wide array of cellular processes including DNA synthesis, regulation of transcription factors, and defense against oxidative stress. oup.comneicon.ru

The metabolism of inorganic selenium is closely linked to the thioredoxin system. The reduction of selenite (derived from this compound) to hydrogen selenide can be facilitated by the TrxR/Trx system. mdpi.comcambridge.org Furthermore, the synthesis of functional TrxR itself is dependent on an adequate supply of selenium. neicon.ru Studies have indicated that selenium status influences TrxR activity and expression. neicon.ru While selenite is a direct substrate for TrxR, the enzyme's own synthesis relies on the selenium provided by compounds like this compound. plos.org Research has also explored the synergistic effects of TrxR inhibitors and sodium selenite in certain contexts, highlighting the intricate relationship between selenium compounds and this critical enzyme pathway. nih.gov

Beyond GPx and TrxR, this compound contributes to the synthesis and function of the entire selenoproteome. Other notable selenoproteins include:

Selenoprotein P (SelP): This unique selenoprotein contains multiple selenocysteine residues and is primarily synthesized in the liver. It functions as a major selenium transport protein in the blood, delivering selenium to peripheral tissues. nih.gov It is also suggested to have antioxidant properties. researchgate.net The synthesis and secretion of SelP are sensitive to selenium intake, making it a biomarker of selenium status. plos.org Studies have shown that sodium selenite can increase the concentration of SelP. nih.gov

Iodothyronine Deiodinases (DIOs): These are selenoproteins essential for the metabolism of thyroid hormones. They catalyze the activation of thyroxine (T4) to the biologically active triiodothyronine (T3) and also the inactivation of thyroid hormones. patsnap.com An adequate supply of selenium from sources like this compound is crucial for proper thyroid function.

Selenoprotein S (SelS): Implicated in the cellular response to endoplasmic reticulum (ER) stress and in the control of inflammatory responses.

Selenoprotein W (SelW): A small glutathione-dependent selenoprotein found in high concentrations in muscle and brain, thought to play a role in antioxidant defense.

The hierarchical regulation of selenoprotein synthesis ensures that in times of selenium deficiency, the synthesis of essential selenoproteins like GPx and TrxR is prioritized over others. Supplementation with this compound can restore the synthesis of the full range of selenoproteins, thereby supporting their diverse biological functions. rsc.org

Thioredoxin Reductase (TrxR) Pathway Interactions

Regulation of Oxidative Stress Response Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This compound, primarily through its role in the synthesis of antioxidant selenoproteins, plays a significant part in modulating cellular responses to oxidative stress. researchgate.netnih.gov

Reactive oxygen species, such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism, particularly mitochondrial respiration. researchgate.netd-nb.info While they have roles in cell signaling at low concentrations, their accumulation can lead to widespread cellular damage. unesp.br

The primary mechanism by which this compound contributes to ROS control is by bolstering the enzymatic antioxidant network. researchgate.net As detailed previously, the selenoproteins GPx and TrxR are at the forefront of this defense:

Glutathione Peroxidases directly scavenge and detoxify H₂O₂ and lipid hydroperoxides. ekb.egnih.gov By providing the selenium necessary for GPx synthesis, this compound enhances the cell's ability to neutralize these damaging ROS. nih.gov

The Thioredoxin Reductase system, also dependent on selenium from this compound, contributes to antioxidant defense by reducing thioredoxin, which in turn can regenerate other antioxidant molecules like peroxiredoxins and vitamin C. cambridge.org

Studies have demonstrated that selenium supplementation can lead to a decrease in ROS levels and a reduction in lipid peroxidation, a marker of oxidative damage. unesp.brnih.gov For example, research on cowpea plants showed that this compound application decreased lipid peroxidation and activated different enzymatic pathways to combat ROS compared to selenite. unesp.br In some cellular models, sodium selenite has been shown to attenuate ROS generation induced by inflammatory stimuli. researchgate.net

Furthermore, selenium status can influence stress-responsive signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the expression of numerous antioxidant and cytoprotective genes. jst.go.jp Some studies suggest that selenium compounds can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes, including those dependent on selenium. nih.govresearchgate.net This indicates that this compound may not only provide the building blocks for antioxidant enzymes but also participate in the regulation of their expression, offering a multi-faceted approach to controlling ROS dynamics and mitigating oxidative stress.

Attenuation of Lipid Peroxidation Processes

Lipid peroxidation is a process of oxidative degradation of lipids, leading to cell damage. The role of selenium compounds in this process is complex and can be concentration-dependent. Research indicates that selenium supplementation can influence the levels of lipid peroxidation products. For instance, treatment with sodium selenite has been shown to decrease the levels of lipid peroxidation products such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) in rat models of spinal cord injury. nih.gov In studies on diabetic rats, sodium selenite administration also led to a decrease in lipid peroxidation in the serum, liver, and kidneys. brieflands.com

While low concentrations of selenium generally exhibit antioxidant effects by reducing the degree of lipid peroxidation, higher concentrations may act as pro-oxidants, potentially increasing lipid peroxidation. mdpi.com For example, one study on rape seedlings showed that treatment with this compound resulted in a higher degree of lipid peroxidation compared to controls, whereas a similar concentration of sodium selenite caused a reduction. mdpi.com Conversely, another study found that neither high-selenate nor high-selenite diets resulted in differences in conjugated dienes, an indicator of lipid peroxidation, in the lipids isolated from the diets themselves. nih.gov The antioxidant effects of selenium are often attributed to its role as a component of antioxidant enzymes like glutathione peroxidase (GPX), which are crucial for protecting cell membranes from oxidative damage. rbmb.nettaylorandfrancis.com

| Study Focus | Selenium Compound | Model System | Key Findings on Lipid Peroxidation | Reference |

| Spinal Cord Injury | Sodium Selenite | Rat Model | Decreased levels of malondialdehyde (MDA) and 4-hydroxynonenal. | nih.gov |

| Diabetes | Sodium Selenite | Diabetic Rats | Decreased lipid peroxidation in serum, liver, and kidneys. | brieflands.com |

| Oxidative Stress | This compound | Rape Seedlings | Higher concentrations increased the degree of lipid peroxidation. | mdpi.com |

| Oxidative Stress | Sodium Selenite | Cucumber Seedlings | Lower concentrations decreased lipid peroxidation and cell membrane damage. | mdpi.com |

| Dietary Oxidation | This compound/Selenite | Rat Diets | No significant difference in promoting oxidation of dietary components. | nih.gov |

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of various antioxidant and detoxification genes. frontiersin.org Research has demonstrated that selenium compounds can modulate this pathway. Studies using sodium selenite have shown that it can activate Nrf2 signaling, leading to the upregulation of downstream targets like heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.comnih.govnih.gov This activation is considered a key mechanism for the renoprotective effects of sodium selenite in models of acute kidney injury. nih.gov

In some cellular models, it's suggested that selenium-induced oxidative stress can itself trigger the activation of the Nrf2 pathway, creating a potential feedback loop that accelerates selenium uptake and metabolism. jst.go.jp For example, in bovine endometrial cells, sodium selenite treatment activated the Nrf2 pathway, enhancing the basal antioxidant status in a dose-dependent manner. mdpi.com This activation contributes to the protective effects of selenium against cellular damage induced by various stressors. frontiersin.org While much of the specific research has focused on sodium selenite, the upregulation of Nrf2-dependent antioxidant enzymes is considered a protective mechanism of selenium in general. frontiersin.org

Influence on Cellular Homeostasis and Intercellular Signaling

This compound has been shown to exert significant influence over key signaling pathways that regulate cellular homeostasis, differentiation, and survival.

The WNT/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. nih.gov Dysregulation of this pathway is associated with various diseases. Research has identified this compound as an activator of this pathway. taylorandfrancis.comresearchgate.netnih.gov In a triple transgenic mouse model of Alzheimer's disease, treatment with this compound led to the activation of WNT/β-catenin signaling in the hippocampus. researchgate.netnih.gov This activation was characterized by an increase in the level of active β-catenin and the inhibition of Glycogen Synthase Kinase 3β (GSK3β) activity. researchgate.net The activation of this pathway is a critical step that follows the modulation of the PP2A enzyme by this compound. researchgate.net The restoration of WNT/β-catenin signaling is considered a potential therapeutic strategy for neurodegenerative diseases. nih.govbiomedres.us

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a critical role in regulating numerous cellular processes by dephosphorylating key proteins. taylorandfrancis.com this compound has been specifically identified as an agonist for PP2A. taylorandfrancis.comjpionline.orgoup.com This activation is a cornerstone of its observed biological effects, particularly in models of neurodegenerative diseases characterized by the hyperphosphorylation of the tau protein. pnas.orgfrontiersin.org

Chronic treatment with this compound in mouse models of tauopathy has been shown to reduce tau hyperphosphorylation and prevent the formation of neurofibrillary tangles. pnas.org The mechanism appears to involve the stabilization of the complex between PP2A and tau, enhancing tau dephosphorylation. pnas.org Further evidence for the mediating role of PP2A comes from studies where the therapeutic effects of this compound were absent in mice co-expressing a defective form of PP2A. pnas.org In models of epileptogenesis, this compound treatment attenuated the decrease in PP2A activity and levels of its regulatory subunit PR55, which was associated with reduced tau phosphorylation and seizure mitigation. oup.com

| Research Area | Model System | Key Findings on PP2A Modulation | Reference |

| Alzheimer's Disease | Transgenic Mice | Activates PP2A, reduces tau hyperphosphorylation, and prevents neurodegeneration. | pnas.orgfrontiersin.org |

| Alzheimer's Disease | Transgenic Mice | Activation of PP2A leads to activation of Wnt/β-catenin signaling. | taylorandfrancis.comresearchgate.net |

| Epileptogenesis | Rat Models | Retards epileptogenesis by activating PP2A and increasing its PR55 regulatory subunit. | oup.com |

| Tauopathy | Neuronal Cell Culture | Reduces tau phosphorylation in a dose-dependent manner via a PP2A-mediated mechanism. | pnas.org |

The endoplasmic reticulum (ER) is central to protein folding and quality control. The accumulation of misfolded proteins triggers the unfolded protein response (UPR), a state known as ER stress. nih.gov The effect of selenium compounds on ER stress is multifaceted. High concentrations of selenium, often in the form of sodium selenite, have been shown to induce significant ER stress, activate the UPR, and lead to apoptosis in certain cancer cell lines. nih.govresearchgate.net This induction of ER stress can be linked to the generation of reactive oxygen species (ROS). nih.gov

Conversely, this compound can also play a role in mitigating ER stress. nih.govresearchgate.net Selenate administration increases the expression of selenoproteins, including Selenoprotein S (SelS). nih.gov SelS is an ER membrane protein that is part of the ER-associated degradation (ERAD) complex, which removes misfolded proteins from the ER, thereby reducing stress. nih.govresearchgate.net Studies in neuronal cell lines demonstrated that selenate treatment increased SelS expression, which correlated with a decrease in tau phosphorylation. nih.gov Restricting SelS expression during ER stress conditions was found to increase tau phosphorylation, suggesting that the beneficial effects of selenate in tauopathies may be partly due to the upregulation of SelS and subsequent attenuation of ER stress. nih.gov In plant models, selenate treatment has also been observed to induce the formation of misfolded proteins, implicating the proteasome in the response to selenate-induced stress. oup.com

Protein Phosphatase 2A (PP2A) Enzyme Modulation

Metabolic Dynamics and Biological Disposition

The biological disposition of this compound involves its absorption, distribution throughout the body, metabolic conversion, and subsequent excretion. This compound is readily absorbed from the gastrointestinal tract, primarily in the small intestine. hpra.iemdpi.com Studies in humans and animals indicate a high degree of absorption for selenate, often exceeding 90%, which is generally higher than that of sodium selenite. europa.eunih.gov The absorption of selenate appears to be transported by a sodium-mediated carrier mechanism that is shared with sulfur. mdpi.com

Following absorption, selenium is distributed to most organs, with the liver and kidneys showing pronounced accumulation. mdpi.comnih.govworldscientific.comtandfonline.com The liver is the central organ for selenium metabolism. jst.go.jp Here, both inorganic and organic forms of selenium are ultimately converted to the common intermediate, hydrogen selenide (H₂Se). hpra.iejst.go.jp Selenate is first reduced to selenite, which is then further reduced to selenide. jst.go.jpcabidigitallibrary.org This hydrogen selenide pool is a critical checkpoint; it can either be used for the synthesis of selenocysteine and incorporation into functional selenoproteins, or it can be methylated for excretion. hpra.iejst.go.jp

Excess selenium is primarily eliminated via the urine. hpra.ie A notable characteristic of this compound is that a significant fraction of an oral dose is excreted unchanged in the urine. jst.go.jp The rate of excretion depends on the selenium status of the individual. hpra.ie The main metabolic excretion products are methylated compounds, such as the trimethylselenonium (B1202040) ion. hpra.ie

Absorption, Distribution, and Excretion Pathways of Selenate-Derived Selenium

The metabolic journey of selenium derived from this compound involves a series of processes including absorption from the gastrointestinal tract, distribution throughout the body, and eventual excretion. These pathways determine the element's bioavailability and its availability for incorporation into functional selenoproteins.

The bioavailability of selenium is critically dependent on its chemical form. This compound, an inorganic form of selenium, is readily absorbed in the gastrointestinal tract, primarily in the duodenum. nih.gov Studies in laboratory animals indicate a high absorption rate, ranging from 80% to 100%. nih.gov

| Subject | Selenium Form | Key Finding | Reference |

|---|---|---|---|

| Healthy Infants | Selenate | Mean apparent absorption of 97.1%. | nih.gov |

| Healthy Infants | Selenite | Mean apparent absorption of 73.4%. | nih.gov |

| Healthy Infants | Both | Despite different absorption rates, apparent retention was not significantly different. | nih.gov |

| Selenium-Depleted Rats | Both | Both forms had a similar effect on increasing serum selenium and glutathione peroxidase activity. | karger.com |

| Wethers (Sheep) | Both | Showed similar digestion and balance at a supplementation rate of 0.2 mg Se/kg dietary DM. | animbiosci.org |

| Laboratory Animals | Selenate | Well absorbed, with rates of 80-100%. | nih.gov |

Once absorbed, various forms of selenium are metabolized into a central intermediate, hydrogen selenide (H₂Se). basicmedicalkey.com For inorganic forms like selenate, this is a reductive process. Selenate is first converted to selenite (SeO₃²⁻). basicmedicalkey.comnih.gov This initial step involves activation to adenosine (B11128) phosphoselenate and subsequent reduction, a reaction that utilizes reduced glutathione (GSH). basicmedicalkey.com

The resulting selenite is then further reduced to selenide. This multi-step process requires reductants such as GSH and NADPH and involves the formation of an intermediate compound, glutathione selenopersulfide (GSSeH). basicmedicalkey.com Selenide is considered the key checkpoint metabolite, standing at the crossroads between utilization for selenoprotein synthesis and methylation for excretion. atamanchemicals.com It is the activated form of selenide, selenophosphate, that serves as the direct selenium donor for the synthesis of the amino acid selenocysteine. researchgate.net

Following absorption and distribution to organs like the liver and kidneys, selenium from this compound is subject to systemic retention and excretion. nih.goveuropa.eu The body's selenium levels are regulated primarily by urinary excretion rather than by absorption. lumenlearning.com Excess selenium from sources like selenate is predominantly excreted in the urine, with the kidneys accounting for 50-60% of total excretion.

Studies comparing selenate and selenite reveal differences in their excretion dynamics. In human volunteers, after a single oral dose, selenium from this compound was excreted more rapidly via urine than selenium from sodium selenite. nih.govnih.gov One study in infants found that a mean of 36.4% of the ingested selenate dose was excreted in the urine over 72 hours, compared to only 9.7% for the selenite dose. nih.gov This leads to a lower initial whole-body retention of selenium from selenate compared to selenite. nih.gov In rats, repeated administration of this compound led to an increase in the percentage of the dose excreted over time. nih.gov Fecal excretion also occurs, largely representing unabsorbed selenium. nih.gov At very high intake levels, selenium can also be lost through exhalation of volatile compounds like dimethylselenide.

Conversion to Selenide and Selenocysteine Precursors

Bio-transformation and Speciation of Selenium Compounds

Within the body, selenium derived from this compound undergoes significant biotransformation, where it is converted from its inorganic state into various organic species, including being incorporated into essential amino acids and proteins. Under certain biological conditions, it can also be transformed into elemental selenium nanoparticles.

The primary biologically active form of organic selenium synthesized from inorganic sources like selenate is the amino acid selenocysteine (Sec). nih.gov Following the conversion of selenate to selenide, the synthesis of Sec is a complex, co-translational process. researchgate.netoup.com It begins with the formation of selenophosphate from selenide by the enzyme selenophosphate synthetase 2 (SEPHS2). researchgate.net Concurrently, a specific transfer RNA, tRNA[Ser]Sec, is charged with the amino acid serine. nih.gov This serine residue is then phosphorylated, and finally, selenocysteine synthase catalyzes the replacement of the phosphate (B84403) group with selenium from selenophosphate, forming Sec-tRNA[Ser]Sec. basicmedicalkey.comresearchgate.net This complex is then ready to incorporate Sec into a growing polypeptide chain at a specific UGA codon, which would otherwise signal for translation to stop. researchgate.netoup.com

It is a critical distinction that while inorganic selenium (selenate and selenite) serves as a precursor for the de novo synthesis of selenocysteine in animals, it is not converted into the other major selenoamino acid, selenomethionine (B1662878) (SeMet). oup.com Selenomethionine is not synthesized by animals and must be obtained from dietary sources, where it can be nonspecifically incorporated into proteins in place of methionine, serving as a storage pool for selenium. nih.govoup.com

In addition to forming organic seleno-amino acids, various microorganisms possess the ability to biotransform inorganic selenium compounds into elemental selenium nanoparticles (SeNPs). This process is often considered a detoxification mechanism. researchgate.netjuniperpublishers.com While many studies use sodium selenite as the starting substrate for biogenic synthesis, this is directly relevant to selenate, as selenate is readily reduced to selenite by microorganisms. nih.govunibuc.ro

Bacteria such as Lactobacillus casei and Bacillus paramycoides have been shown to reduce selenite to red, amorphous, elemental selenium, which accumulates as spherical nanoparticles. unibuc.ronih.govfrontiersin.org The size of these biogenically synthesized SeNPs can range from approximately 50 to 200 nanometers. unibuc.ronih.gov This bioreduction process is facilitated by microbial enzymes. innovareacademics.in The resulting SeNPs are considered less toxic and may have unique biological activities compared to their inorganic precursors. nih.gov This green synthesis approach is being explored for various applications due to its environmentally friendly nature. frontiersin.orgfrontiersin.org

Formation of Organic Selenium Species (e.g., Selenomethionine, Selenocysteine)

Research in Disease Models and Translational Applications

Investigations in Neurodegenerative Pathologies

This compound has emerged as a compound of significant interest in the study of Alzheimer's disease (AD) and other neurodegenerative disorders characterized by the aggregation of hyperphosphorylated tau protein, collectively known as tauopathies. oup.com The pathological hallmark of these diseases is the formation of neurofibrillary tangles (NFTs) composed of tau protein that has been abnormally phosphorylated. foodforthebrain.org Research indicates that the activity of Protein Phosphatase 2A (PP2A), the primary phosphatase responsible for dephosphorylating tau in the human brain, is diminished in AD. oup.comresearchgate.net

Studies have identified this compound as a specific activator of PP2A. oup.comfoodforthebrain.orgfrontiersin.org By boosting PP2A activity, this compound promotes the dephosphorylation of tau. frontiersin.org This mechanism has been demonstrated in various preclinical models. In vitro studies using neuroblastoma cells showed that this compound treatment reduced tau phosphorylation at multiple pathological sites. researchgate.netmdpi.com

Chronic administration of this compound in transgenic mouse models of tauopathy has been shown to reduce tau hyperphosphorylation, prevent the formation of NFTs, and consequently improve cognitive and motor deficits. researchgate.netdergipark.org.trnih.gov For instance, in THY-Tau22 mice, a model for tauopathies, long-term treatment with this compound restored cognitive functions and a key form of synaptic plasticity known as long-term depression (LTD). oup.com The therapeutic effects were linked to the activation of PP2A, as the compound did not show the same benefits in mice co-expressing a defective PP2A subunit. researchgate.netmdpi.com These findings underscore the critical role of the PP2A-mediated pathway in the neuroprotective effects of this compound. mdpi.com

| Model System | Key Findings | Primary Mechanism | Reference |

|---|---|---|---|

| THY-Tau22 Mouse Model | Restored cognitive function and long-term depression (LTD); reduced inactive PP2A. | Activation of Protein Phosphatase 2A (PP2A). | oup.com |

| pR5 and K3 Mouse Models (Tau Transgenic) | Reduced tau hyperphosphorylation, abrogated NFT formation, improved memory and motor performance, prevented neurodegeneration. | Activation of PP2A; stabilization of PP2A-tau complexes. | researchgate.netnih.gov |

| SH-SY5Y Neuroblastoma Cells (P301L Tau) | Dose-dependent reduction of tau phosphorylation at multiple sites. | Activation of PP2A. | mdpi.com |

| N2aSW Cells (AD Model) | Significant decline in tau phosphorylation at pS422 and pS396. | Altered phosphorylation of proteins in oxidative stress, energy metabolism, and protein degradation pathways; likely PP2A-mediated. | foodforthebrain.org |

Research has uncovered a link between the mechanisms of tauopathies and epilepsy, noting that downregulation of PP2A activity and subsequent hyperphosphorylation of the tau protein are features of epileptogenesis. oup.comspandidos-publications.com This has led to investigations into this compound as a potential disease-modifying agent for epilepsy.

In multiple rat models of acquired epilepsy, including amygdala kindling, post-kainic acid status epilepticus, and post-traumatic epilepsy, a decrease in PP2A activity and an increase in tau phosphorylation were observed in epileptogenic brain regions. spandidos-publications.com Continuous treatment with this compound during the epileptogenic period was found to mitigate the development of epilepsy. oup.comspandidos-publications.com The treatment attenuated the reduction in PP2A activity, reduced hyperphosphorylated tau levels, and resulted in fewer and shorter seizures. oup.comspandidos-publications.com Notably, these beneficial effects persisted even after the treatment was discontinued, suggesting a lasting disease-modifying effect rather than just symptomatic relief. oup.comnih.gov

Further studies in a rat model of chronic, drug-resistant temporal lobe epilepsy (TLE) demonstrated that this compound treatment, initiated after the epilepsy was already established, could still reduce seizure frequency and improve cognitive and sensorimotor deficits. nih.govnih.gov The mechanism in these models is consistently linked to the upregulation of PP2A expression and the reduction of hyperphosphorylated tau. nih.govbiorxiv.org this compound has also shown efficacy in a genetic mouse model of Lafora disease, a form of progressive myoclonus epilepsy, where it improved motor and memory deficits and reduced susceptibility to induced seizures. nih.govresearchgate.net These findings highlight the potential of targeting the PP2A-tau pathway with this compound as a neuroprotective and anti-epileptogenic strategy. aesnet.org

| Epilepsy Model | Observed Effects of this compound | Reference |

|---|---|---|

| Amygdala Kindling, Post-Kainic Acid, Post-Traumatic Epilepsy (Rat) | Retarded epileptogenesis, reduced seizure frequency and duration, attenuated decrease in PP2A activity, and reduced hyperphosphorylated tau. | oup.comspandidos-publications.com |

| Chronic Temporal Lobe Epilepsy (Rat) | Sustained reduction in spontaneous seizures, improved cognitive and sensorimotor function, increased PP2A expression. | nih.govnih.gov |

| Malin-deficient Mouse Model (Lafora Disease) | Ameliorated motor and memory deficits, reduced sensitivity to pentylenetetrazol (PTZ)-induced seizures. | nih.govresearchgate.net |

The ability of this compound to exert its effects on the brain is dependent on its capacity to cross the neural barriers and increase selenium levels within the central nervous system. Selenium is an essential trace element that is transported to the brain primarily in the form of selenoprotein P (SELENOP). foodforthebrain.orgnih.gov This transport is a receptor-mediated process, where SELENOP in the blood plasma binds to the low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor-2 (ApoER2), located on the endothelial cells of the blood-brain barrier (BBB). foodforthebrain.orgnih.govresearchgate.net

While SELENOP is the main transporter, studies suggest that inorganic forms of selenium, like selenate, can also reach the CNS. dovepress.com Pharmacokinetic studies in rats have indicated active transport of this compound across the BBB. researchgate.net Research in a pilot trial involving patients with Alzheimer's disease demonstrated that oral supplementation with high-dose this compound was able to increase selenium concentrations in the cerebrospinal fluid (CSF). nih.gov This increase in CNS selenium was associated with its incorporation into proteins, suggesting that the brain can utilize inorganic selenate for the synthesis of its own essential selenoproteins. nih.gov The bioavailability of this compound is high, and though its half-life is shorter than organic forms like selenomethionine, it is readily absorbed and can effectively deliver selenium to the CNS. dovepress.comnih.govfrontiersin.org

Anticonvulsant and Neuroprotective Effects in Epilepsy Models

Oncological Research and Anticancer Mechanisms

In the field of oncology, selenium compounds, including this compound and the more frequently studied sodium selenite, have been investigated for their chemotherapeutic potential. A key mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death, in malignant cells. frontiersin.orgspandidos-publications.com

Research has shown that this compound exhibits cytotoxic effects on various human cancer cell lines, including neuroblastoma (SH-SY5Y), breast cancer (MCF-7), and melanoma (451Lu). dergipark.org.tr Studies indicate that this cytotoxicity is often mediated by the induction of oxidative stress. dergipark.org.tr At supranutritional doses, inorganic selenium compounds can act as pro-oxidants, leading to an excessive production of reactive oxygen species (ROS) within tumor cells. mdpi.com This redox imbalance can disrupt cellular homeostasis and trigger apoptotic pathways. mdpi.comdergipark.org.tr

For example, studies with the related compound sodium selenite have demonstrated apoptosis induction in human synovial sarcoma cells, cervical cancer cells, and pancreatic cancer cells. mdpi.comspandidos-publications.commdpi.com The process can involve various signaling pathways, including the activation of caspases, modulation of the Bax/Bcl-2 ratio, and impairment of mitochondrial function. mdpi.comjournalaim.com In some cancer cell lines, the induction of apoptosis by sodium selenite is linked to the generation of mitochondrial ROS which, in turn, activates the AMPK/mTOR/FOXO3a signaling pathway. mdpi.com While much of the detailed mechanistic work has been done with sodium selenite, the findings point to a broader pro-apoptotic capability of inorganic selenium compounds in cancer cells. researchgate.netfrontiersin.org

Studies on Selective Cytotoxicity in Cancer Cells

This compound has demonstrated cytotoxic effects against various cancer cell lines. Research indicates that its anticancer activity is linked to the induction of oxidative stress. In one study, this compound was shown to have a high cytotoxic effect against SH-SY5Y human neuroblastoma, MCF-7 human breast cancer, and 451Lu human melanoma cells. The mechanism involved a significant reduction in total antioxidant levels within the cells and an increase in total oxidant levels, leading to significant oxidative stress. However, the same study noted that this compound did not appear to have a genotoxic effect on these cancer cells.

The compound's utility in oncology may also extend to sensitizing cancer cells to conventional chemotherapy. In studies on oral cancer cells, this compound showed a chemosensitizing effect when used with the chemotherapeutic agent vincristine. Furthermore, this compound has been identified as a novel activator of Protein Phosphatase 2A (PP2A), an enzyme that can act as a tumor suppressor. A phase I clinical trial involving patients with metastatic castration-resistant prostate cancer evaluated the use of this compound, noting that it is metabolized to the more potent selenite form.

| Cell Line | Cancer Type | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| SH-SY5Y | Human Neuroblastoma | High cytotoxicity | Induction of oxidative stress | |

| MCF-7 | Human Breast Cancer | High cytotoxicity | Increased total oxidant levels, induction of oxidative stress | |

| 451Lu | Human Melanoma | High cytotoxicity | Increased total oxidant levels, induction of oxidative stress | |

| KBV20C | Oral Cancer | Chemosensitization to Vincristine | Mechanism independent of p-glycoprotein inhibition |

Anti-inflammatory Properties in Disease Contexts

The anti-inflammatory effects of selenium are primarily carried out by selenoproteins, which are synthesized from selenium sources like this compound. These proteins play a role in mitigating inflammation by combating oxidative stress and modulating inflammatory signaling pathways. Selenoproteins can influence the balance between pro-inflammatory and anti-inflammatory eicosanoids, which are lipid mediators that regulate inflammatory responses.

Animal studies have provided evidence for the anti-inflammatory potential of this compound. In a mouse model of tauopathy, chronic administration of this compound resulted in significant behavioral changes. Related research has shown that selenium deficiency can lead to an increase in inflammatory cytokines. In another study, this compound treatment increased the survival rate of mice infected with a virus, suggesting a role in managing inflammatory responses to infection. The anti-inflammatory capacity is also supported by findings that selenium supplementation can lower levels of C-reactive protein (CRP), a key inflammatory marker in the blood.

Bone Health and Osteogenesis Studies

Selenium is recognized as an essential trace element for maintaining bone metabolism and homeostasis. It exerts its effects on the skeletal system through its incorporation into selenoproteins, which help maintain the proper redox balance that governs the proliferation and differentiation of bone cells.

While much of the direct research on selenium and osteoblasts has utilized sodium selenite, the findings are relevant as selenite is the primary metabolite of this compound. Research indicates that selenium plays a role in the dynamic process of bone remodeling, which involves a balance between bone-forming osteoblasts and bone-resorbing osteoclasts.

A study involving rats with traumatic brain injury, a condition often associated with subsequent bone loss, found that treatment with this compound mitigated the expected reduction in bone volume. Researchers theorize that this compound may prevent bone loss indirectly by reducing the neuroinflammatory response following the injury or by directly influencing bone tissue. The direct effect may be mediated by its metabolite, sodium selenite, which has been shown in vitro to inhibit the differentiation of monocytes into osteoclasts and to induce apoptosis in osteoclast-like cells. By reducing the activity and formation of bone-resorbing osteoclasts, this compound may help shift the balance towards bone formation.

Immunomodulatory Research

This compound has been shown to possess immunomodulatory properties, influencing both innate and specific immunity. Studies in mice demonstrated that administration of this compound resulted in a significant decrease in neutrophil levels and influenced phagocytic activity. Other research suggests that this compound may directly activate Natural Killer (NK) cells, which are a critical component of the innate immune system responsible for targeting and destroying infected or cancerous cells.

In vitro investigations have also explored its role as part of multi-component formulations. One such study examined a formulation containing this compound and found it significantly altered NK cell activity in splenocyte cell lines. These findings highlight the potential for this compound to modulate key cellular components of the immune system.

Thyroid Hormone Metabolism Studies

The thyroid gland has the highest concentration of selenium of any organ in the body, underscoring the element's critical role in thyroid function. Selenium is essential for the proper metabolism of thyroid hormones, primarily through its incorporation into enzymes known as iodothyronine deiodinases. These selenoprotein enzymes are responsible for the conversion of the primary thyroid hormone, thyroxine (T4), into the more active form, triiodothyronine (T3).

Studies in animal models have directly demonstrated the importance of this compound in this process. In guinea pigs fed a selenium-deficient diet, researchers observed impaired thyroid hormone metabolism, including reduced activity of type 1 5'-iodothyronine deiodinase and lower levels of T3 and T4. Supplementing the diet with this compound reversed these effects, restoring normal enzyme activity and hormone levels. On a population level, the national fortification of fertilizers with this compound in Finland successfully increased the selenium intake and status of the populace, which was reflected in improved markers of thyroid function.

Agricultural and Environmental Research of Sodium Selenate

Plant Biofortification Research

Biofortification is an agricultural strategy aimed at increasing the nutritional value of crops. For selenium (Se), an essential micronutrient for humans and animals, biofortification involves using Se fertilizers to boost its concentration in staple foods. Sodium selenate (B1209512) is a common form of inorganic selenium used in these strategies due to its high water solubility and bioavailability to plants. mdpi.comoup.com

Hydroponic cultivation offers a highly controlled environment for plant biofortification, making the application of sodium selenate in nutrient solutions an efficient method. frontiersin.orgnih.gov This system allows for precise management of selenium concentrations to maximize uptake while minimizing potential negative impacts on plant growth. frontiersin.orgnih.gov

Research on various culinary herb microgreens, including basil (Ocimum basilicum), cilantro (Coriandrum sativum), and scallions (Allium fistulosum), has demonstrated the effectiveness of hydroponic biofortification with this compound. frontiersin.orgwvu.edu In one study, treating microgreens with different concentrations of this compound in the hydroponic solution led to significant increases in selenium content across all species, with scallions showing the most substantial accumulation. frontiersin.orgwvu.edu For instance, at a treatment of 10.0 mg·L⁻¹ Se, the selenium content in scallions increased 507-fold. wvu.edu Similarly, studies on lettuce (Lactuca sativa L.) grown hydroponically showed that applying this compound at concentrations up to 20 μM effectively increased selenium content in the plant tissues. researchgate.net

The goal of such biofortification is to enhance the selenium content without significantly reducing crop yield. frontiersin.orgnih.gov However, high concentrations can sometimes negatively affect biomass. In the microgreens study, the highest selenium treatments decreased the yield for basil and scallions, although cilantro yield was unaffected. frontiersin.orgnih.gov

Table 1: Effect of Hydroponic this compound Treatment on Selenium Accumulation and Yield in Culinary Microgreens

The method of applying this compound significantly influences its uptake and accumulation in plants. Comparisons between foliar spray and soil application have been conducted in various crops, including wheat, maize, and tomato. frontiersin.orgjournal.fitandfonline.com

Foliar application is often considered more effective and efficient for biofortification. mdpi.com This method allows selenium to be absorbed directly through the leaf surface and translocated to other plant parts, including the grains, which shortens the transport distance and reduces potential environmental impacts. mdpi.comd-nb.info Studies on wheat have shown that late foliar applications of this compound at the ear emergence stage were more effective in raising selenium concentrations in the grain than earlier applications or soil-based treatments. tandfonline.com In maize, foliar application of this compound resulted in significantly higher selenium content in the plants compared to soil application. journal.fi Research on grain maize demonstrated that with increasing foliar-applied this compound, the selenium content in the grain increased up to 19-fold. tandfonline.com

Soil application can be less efficient because selenate can be subject to various soil processes. However, it can still be an effective method. For example, in a study on tomatoes, the application of this compound to the soil significantly increased selenium accumulation in the roots, stems, leaves, and fruit. tandfonline.com While foliar application is often more efficient for increasing selenium in the edible portions, soil application may influence soil microorganisms which can in turn promote plant growth. frontiersin.org

Table 2: Comparison of Foliar vs. Soil Application of this compound in Maize

Data sourced from a two-year study on maize. journal.fi

Plants absorb and metabolize the two primary inorganic forms of selenium, selenate (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻), differently. Selenate is the main water-soluble form of selenium in most cultivated, oxic soils. oup.com For most crops, selenate is more readily absorbed and transported within the plant than selenite. mdpi.com

Research consistently shows that plants treated with this compound accumulate higher concentrations of selenium in their shoots and edible parts compared to those treated with sodium selenite. tandfonline.comnih.gov In a study on wheat, higher selenium accumulation was observed in the leaves of plants treated with selenate compared to selenite. nih.gov Similarly, in lettuce grown hydroponically, the selenium concentration in the edible parts was higher with selenate treatment, whereas selenite application led to high accumulation in the roots. researchgate.net This pattern is because selenite is rapidly converted to organic forms in the roots and is less mobile, while selenate is transported more freely through the xylem, resembling sulfate (B86663). mdpi.com

In buckwheat, common buckwheat accumulated twice as much selenium in its seeds from selenate compared to selenite. frontiersin.org In faba beans, the efficiency of biofortification followed the order of this compound > sodium selenite > nano-Se. x-mol.net However, some studies have noted that selenite application can lead to a greater proportion of the accumulated selenium being in organic forms, such as selenomethionine (B1662878), which is highly bioavailable to humans. researchgate.net For example, in rice, selenite treatment resulted in 93.8% of the total selenium in shoots being organic Se. mdpi.com

The application of this compound can have varied effects on crop productivity and biomass, which are highly dependent on the concentration used, the plant species, and growing conditions. While selenium is not considered essential for most higher plants, it is recognized as a beneficial element that can stimulate growth at low concentrations. oup.com

Several studies report that low concentrations of this compound can enhance plant growth and yield. In radish seedlings, a low concentration (2 mg/L) of this compound increased biomass. researchgate.net For fragrant rice, foliar application of this compound at the initial heading stage increased grain yield. d-nb.info In a study on tomatoes, a low dose (3 mgl⁻¹) of this compound applied as a foliar spray increased shoot and root biomass and the number of fruits produced. plos.org

Conversely, higher concentrations of this compound can lead to reductions in growth and yield. tandfonline.com In the same tomato study, a higher dose (10 mgl⁻¹) reduced biomass accumulation. plos.org Research on wheat showed that this compound application caused small reductions in vegetative growth and grain yield. tandfonline.com In hydroponically grown microgreens, the highest concentrations of this compound led to decreased yields in basil (by 35.5%) and scallions (by 68.0%). wvu.edu This demonstrates a narrow range between beneficial and potentially detrimental levels for crop production.

Table 3: Effects of this compound on Crop Productivity and Biomass

Table 4: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 24939 |

| Sodium selenite | 24940 |

| Selenium | 6326970 |

| Selenomethionine | 9293 |

| Sulfate | 1117 |

Modulation of Endogenous Antioxidant Capacity and Phytochemicals

Role in Plant Stress Acclimation and Tolerance

One of the most researched agricultural benefits of this compound is its ability to enhance plant tolerance to abiotic stresses, particularly soil salinity. Salinity imposes osmotic stress and ionic toxicity on plants, leading to oxidative damage and reduced productivity. nih.gov

In a landmark study on rice, this compound treatment was shown to significantly improve plant performance under high salinity (150 mM NaCl). frontiersin.orgnih.govcornell.edu The application of selenate led to increased root and shoot length, greater total biomass, and a higher potassium-to-sodium (K+/Na+) ratio within the plant tissues, indicating improved ionic homeostasis. frontiersin.orgnih.govugent.be Foliar application of this compound has also been found to decrease the accumulation of toxic Na+ ions in plants under saline conditions. sci-hub.se Similarly, in strawberries, this compound application strengthened the plant's antioxidant systems, thereby neutralizing the detrimental effects of salinity stress. mdpi.com The effectiveness of selenium in mitigating salt stress can, however, depend on its chemical form and concentration, with studies on lettuce showing that both selenite and selenate can be beneficial. researchgate.net

The mechanism by which this compound alleviates abiotic stress is intrinsically linked to its capacity to protect plants from oxidative damage. Abiotic stresses lead to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can damage vital cellular components like lipids, proteins, and nucleic acids. mdpi.com

This compound application helps mitigate this damage by enhancing the plant's antioxidant defense system. sci-hub.semdpi.com In rice plants under salinity stress, selenate treatment not only boosted antioxidant enzyme activity but also led to a significant reduction in the concentrations of H₂O₂ and malondialdehyde (MDA), a key indicator of lipid peroxidation. frontiersin.orgnih.govcornell.eduugent.be Research on maize showed that fertigation with this compound effectively protected pollen against oxidative stress. researchgate.net Likewise, treating sorghum with this compound resulted in lower levels of H₂O₂. mdpi.com While high concentrations of selenium can be pro-oxidant and cause stress, appropriate lower concentrations act as an antioxidant, scavenging ROS and protecting the cell membrane integrity. frontiersin.orgmdpi.com

Alleviation of Abiotic Stresses (e.g., Salinity)

Environmental Remediation and Biogeochemical Cycling Studies

This compound plays a significant role in environmental science, both as a contaminant in certain ecosystems and as a compound of interest in remediation strategies. Selenium's biogeochemical cycle is complex, involving various oxidation states (-2, 0, +4, +6). agr.hr this compound represents the most oxidized (+6) and highly mobile form of selenium. agr.hrmdpi.com

Under alkaline and oxidizing soil conditions, selenium is often present as selenate, which is highly soluble in water and readily available for plant uptake. agr.hr This mobility makes it a potential leachable contaminant of groundwater in areas with seleniferous soils, often exacerbated by agricultural runoff and industrial activities. mdpi.comnih.gov

Conversely, these same properties are harnessed for environmental remediation. Phytoremediation, the use of plants to remove pollutants from the environment, leverages the ability of certain "hyperaccumulator" plants to absorb large amounts of selenium. These plants can extract selenate from contaminated soils and water, sequestering it in their tissues. researchgate.net

Bioremediation strategies also focus on transforming mobile selenate into less toxic and immobile forms. mdpi.com Many microbial species, particularly bacteria, can reduce soluble selenate (SeO₄²⁻) to insoluble elemental selenium (Se⁰) under anoxic conditions. mdpi.com This microbial reduction is a critical process in the natural biogeochemical cycling of selenium and forms the basis for engineered bioreactor systems designed to treat selenium-contaminated wastewater from industrial and agricultural sources. mdpi.commdpi.com

Dynamics of Selenium Contamination in Aquatic and Terrestrial Ecosystems

Anthropogenic and Natural Sources of Selenium Input

Selenium finds its way into aquatic and terrestrial ecosystems through both natural and human-influenced pathways. researchgate.netolisystems.com Natural sources are the primary origin of selenium in the environment and include the weathering of selenium-bearing rocks and soils, volcanic eruptions, and sea spray. olisystems.commdpi.com Geologically, selenium is more concentrated in sedimentary rocks like black shale and phosphate (B84403) rocks than in igneous rocks. olisystems.commdpi.com

Human activities, however, can significantly accelerate the mobilization and distribution of selenium. mdpi.com Key anthropogenic sources include:

Mining Operations: The mining of coal, phosphate, and sulfide (B99878) ores (containing metals like copper, lead, and zinc) exposes selenium-bearing minerals to air and water, leading to their release into the environment. olisystems.commdpi.comubc.ca

Fossil Fuel Combustion: Coal-fired power plants are a major contributor, releasing selenium into the atmosphere, which then deposits onto land and water. researchgate.netmdpi.com Oil refining and combustion also contribute to selenium emissions. olisystems.com

Agriculture: Irrigation of soils naturally rich in selenium can leach soluble forms of the element, such as selenate, into drainage water, which can then contaminate nearby water bodies and wetlands. mdpi.comubc.ca This was notably observed at the Kesterson National Wildlife Refuge in California. ubc.caumn.edu

Industrial Applications: Selenium is used in various industries, including glass manufacturing, electronics, and the production of pigments, which can lead to its release into the environment. olisystems.com

Environmental Fate, Mobility, and Bioavailability of Selenate

The environmental behavior of selenium is complex and heavily dependent on its chemical form (speciation) and the surrounding environmental conditions, particularly pH and redox potential. researchgate.netscispace.com Selenium can exist in several oxidation states, but in the context of environmental contamination, the inorganic forms of selenate (SeO₄²⁻, Se⁶⁺) and selenite (SeO₃²⁻, Se⁴⁺) are of primary concern due to their solubility and bioavailability. researchgate.netnih.gov

Selenate is the most oxidized and soluble form of selenium. researchgate.net It is typically found in well-aerated, alkaline soils and oxic aquatic systems. researchgate.netscispace.com Due to its weak interaction with mineral surfaces, selenate is highly mobile in the environment, meaning it can easily be transported through soil and water. researchgate.net This high mobility also contributes to its high bioavailability, making it readily available for uptake by plants and other organisms. researchgate.netugent.be